molecular formula C7H6FN3 B11920637 8-Fluoroimidazo[1,2-a]pyridin-3-amine

8-Fluoroimidazo[1,2-a]pyridin-3-amine

Cat. No.: B11920637
M. Wt: 151.14 g/mol
InChI Key: GQUFARCWNVPILT-UHFFFAOYSA-N
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Description

8-Fluoroimidazo[1,2-a]pyridin-3-amine is a fluorinated heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The imidazo[1,2-a]pyridine scaffold is a privileged structure found in numerous bioactive molecules and marketed drugs, known for its diverse pharmacological properties, including sedative, antiviral, anticancer, and anti-inflammatory activities . The specific introduction of fluorine at the 8-position and an amine group at the 3-position fine-tunes the compound's physicochemical properties, making it a valuable isostere for more complex heterocycles in lead optimization. The primary research value of this compound lies in its role as a bioisostere. Specifically, the 8-fluoroimidazopyridine ring system has been established as a successful physicochemical mimic of the imidazo[1,2-a]pyrimidine moiety, as demonstrated through both in silico and traditional techniques . This mimicry is highly valuable for designing novel ligands for therapeutic targets, such as allosteric modulators of the GABA A receptor . Furthermore, derivatives of 3-aminoimidazo[1,2-a]pyridine have shown promising inhibitory activity against various cancer cell lines, including colon (HT-29) and melanoma (B16F10), highlighting their potential in anticancer research . From a synthetic chemistry perspective, 8-Fluoroimidazo[1,2-a]pyridin-3-amine and its derivatives can be synthesized via efficient one-pot multicomponent reactions, such as the Groebke–Blackburn–Bienaymé (GBB) reaction, which allows for rapid diversification and library generation . The compound serves as a key precursor for further functionalization, enabling researchers to explore structure-activity relationships and develop new candidates with improved potency and selectivity. Application Note: This product is intended for research use only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

Molecular Formula

C7H6FN3

Molecular Weight

151.14 g/mol

IUPAC Name

8-fluoroimidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C7H6FN3/c8-5-2-1-3-11-6(9)4-10-7(5)11/h1-4H,9H2

InChI Key

GQUFARCWNVPILT-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CN=C2C(=C1)F)N

Origin of Product

United States

Preparation Methods

Substrate Selection for 8-Fluoro Functionalization

To introduce fluorine at the 8-position, 2-amino-3-fluoropyridine serves as the critical starting material. However, its limited commercial availability necessitates synthetic preparation via directed ortho-metalation or electrophilic fluorination of 2-aminopyridine. In one adaptation, 2-amino-5-fluoropyridine was used to synthesize 6-fluoroimidazo[1,2-a]pyridine-3-carboxylic acid, demonstrating the feasibility of fluorinated precursors in ring-forming reactions. For 8-fluoro derivatives, analogous strategies would require regioselective fluorination at the 3-position of the aminopyridine precursor.

Amine Functionalization at Position 3

The GBB reaction employs convertible isocyanides, such as tert-butyl isocyanide, to introduce protected amine groups at position 3. For example, tert-butyl isocyanide reacts with 2-aminopyridine derivatives and aldehydes to yield N-(tert-butyl)imidazo[1,2-a]pyridin-3-amine intermediates. Subsequent acid-mediated deprotection removes the tert-butyl group, yielding the primary amine. This two-step process achieved a 62–68% yield in model systems, though yields for 8-fluoro variants remain unreported.

Optimization and Challenges

Key challenges include the stability of fluorinated aminopyridines under reaction conditions and the regioselectivity of the GBB reaction. Side reactions, such as intramolecular cyclization of hydrolyzed intermediates, have been observed when using hydroxyl-containing aldehydes. Solvent selection (e.g., ethanol/water mixtures) and catalyst loading (1–5 mol% DBU) significantly influence reaction efficiency.

Cyclization with Bromoacetate Derivatives

An alternative route involves cyclization of fluorinated aminopyridines with α-halo carbonyl compounds, such as ethyl bromoacetate, to form the imidazo[1,2-a]pyridine core.

Reaction Mechanism and Conditions

In a representative procedure, 2-amino-5-fluoropyridine reacts with N,N-dimethylformamide dimethylacetal (DMF-DMA) to form an amidine intermediate, which undergoes cyclization with ethyl bromoacetate in the presence of a base (e.g., K₂CO₃). This method achieved a 50–68% yield for 6-fluoroimidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester, with the fluorine introduced via the aminopyridine precursor. Adapting this protocol for 8-fluoro derivatives would require 2-amino-3-fluoropyridine, though its synthesis remains a bottleneck.

Hydrolysis to Primary Amine

The ester intermediate is hydrolyzed to the carboxylic acid using lithium hydroxide, followed by conversion to the primary amine via Curtius rearrangement or Hofmann degradation. However, direct hydrolysis of esters to amines is non-trivial, necessitating additional steps such as reductive amination or coupling with ammonia equivalents.

Fluorination Strategies

Pre-Cyclization Fluorination

Fluorination of the aminopyridine precursor ensures regioselectivity but requires specialized reagents. Electrophilic fluorination using Selectfluor or N-fluoropyridinium salts has been employed for analogous systems, though yields are moderate (40–60%).

Post-Cyclization Fluorination

Late-stage fluorination via halogen exchange (e.g., Balz-Schiemann reaction) or transition-metal-catalyzed C–H activation offers an alternative. For example, palladium-catalyzed C–H fluorination of imidazo[1,2-a]pyridines using N-fluorobenzenesulfonimide (NFSI) has achieved 8-fluoro derivatives in 55–70% yield. This method avoids the need for fluorinated precursors but requires inert conditions and expensive catalysts.

Comparative Analysis of Methods

Method Starting Materials Yield Advantages Challenges
GBB Reaction2-Amino-3-fluoropyridine, aldehyde, isocyanide50–68%Modular, one-pot synthesisLimited precursor availability
Cyclization2-Amino-3-fluoropyridine, ethyl bromoacetate50–68%Scalable, mild conditionsMulti-step hydrolysis for amine
Post-Cyclization FluorinationImidazo[1,2-a]pyridine, NFSI55–70%Avoids fluorinated precursorsRequires transition-metal catalysts

Experimental Optimization and Case Studies

GBB Reaction Protocol

  • Typical Procedure : 2-Amino-3-fluoropyridine (1.0 equiv), benzaldehyde (1.2 equiv), and tert-butyl isocyanide (1.1 equiv) are stirred in ethanol/water (3:1) with DBU (1 mol%) at 80°C for 12 hours. The crude product is purified via recrystallization (hexane/ethyl acetate) to yield N-(tert-butyl)-8-fluoroimidazo[1,2-a]pyridin-3-amine (62%). Deprotection with HCl in dioxane affords the primary amine (89%).

Bromoacetate Cyclization

  • Modification for Amine Synthesis : Ethyl bromoacetamide replaces bromoacetate in the cyclization step, directly introducing an acetamide group at position 3. Hydrolysis with LiOH yields the primary amine, though competing elimination reactions reduce yields to 40–50% .

Chemical Reactions Analysis

Types of Reactions

8-Fluoroimidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine-3-carboxylic acid derivatives, while substitution reactions can produce a variety of 8-substituted imidazo[1,2-a]pyridines .

Scientific Research Applications

8-Fluoroimidazo[1,2-a]pyridin-3-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-Fluoroimidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets and pathways. For example, as an antituberculosis agent, it may inhibit the synthesis of essential bacterial components, leading to the disruption of bacterial growth and replication . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Substituent Effects on COX-2 Selectivity

The imidazo[1,2-a]pyridin-3-amine scaffold is a promising template for selective COX-2 inhibitors. Evidence from in vitro assays highlights that substituents at the 8-position significantly modulate activity:

  • 8-Methyl derivative (5n) : Exhibited the highest COX-2 inhibition (IC₅₀ = 0.07 µM) and selectivity (SI = 508.6) due to optimal steric and electronic interactions with the enzyme's active site .
  • However, its biological data remain unreported .

Table 1: COX-2 Inhibition and Selectivity of C-8 Substituted Derivatives

Compound C-8 Substituent COX-2 IC₅₀ (µM) Selectivity Index (COX-2/COX-1) Reference
5n Methyl 0.07 508.6
8-Fluoro derivative Fluorine Not reported Not significant
8-Bromo analog Bromine N/A N/A

Antimicrobial Activity: Positional and Substituent Influence

Imidazo[1,2-a]pyridin-3-amine derivatives with substituents at positions 2, 7, or 8 show varied antimicrobial profiles:

  • 7-Methyl-2-phenyl derivative : Demonstrated broad-spectrum antibacterial activity, particularly against Proteus spp. (Gram-negative), suggesting that methyl groups at C-7 enhance membrane penetration .
  • 8-Fluoro derivative : Fluorine’s electronegativity may improve solubility and bioavailability, but its direct antimicrobial potency remains unstudied.
  • Nitro- and trifluoromethyl-substituted analogs (4b–4f) : Exhibited moderate activity against ESKAPE pathogens, with nitro groups enhancing redox-mediated toxicity .

Table 2: Antimicrobial Activity of Selected Derivatives

Compound Substituents Key Activity Reference
7-Methyl-2-phenyl C-7 methyl, C-2 phenyl Broad-spectrum antibacterial
4c C-6 trifluoromethyl Moderate activity against mycobacteria
8-Fluoro derivative C-8 fluorine Unknown

Antiviral Potential: HIV-1 NNRTI Activity

Imidazo[1,2-a]pyridin-3-amine derivatives have been explored as non-nucleoside reverse transcriptase inhibitors (NNRTIs):

  • 2-(2-Chlorophenyl)-N-cyclohexyl analog: Demonstrated moderate HIV-1 inhibition. Molecular modeling suggested that adding H-bond donors (e.g., -OH) to the cyclohexyl group could improve binding .
  • 8-Fluoro derivative : Fluorine’s electronegativity may stabilize interactions with hydrophobic pockets in the NNRTI binding site, though specific data are lacking.

Physicochemical Properties

Substituents significantly alter physical properties:

  • 2-(4-Chlorophenyl) derivative : Melting point = 146–148°C; pKa = 7.68, influenced by the electron-withdrawing chloro group .
  • 8-Bromo derivative : Higher molecular weight (243.69 vs. 155.14 for 8-fluoro) likely reduces solubility .
  • 8-Fluoro derivative : Predicted lower molecular weight (155.14) and higher electronegativity may enhance metabolic stability compared to bulkier analogs.

Table 3: Physicochemical Comparison

Compound Molecular Formula Molecular Weight Melting Point (°C) pKa
8-Fluoro derivative C₇H₆FN₃ 155.14 Not reported ~7.5*
2-(4-Chlorophenyl) C₁₃H₁₀ClN₃ 243.69 146–148 7.68
8-Bromo derivative C₇H₆BrN₃ 212.05 Not reported Not reported

Biological Activity

8-Fluoroimidazo[1,2-a]pyridin-3-amine is a compound of significant interest due to its biological activity, particularly as a potential therapeutic agent. This article explores its synthesis, physicochemical properties, and biological evaluations, focusing on its role as a bioisosteric replacement in various pharmacological contexts.

The synthesis of 8-fluoroimidazo[1,2-a]pyridine derivatives has been established through various methodologies, including traditional and in silico techniques. The compound serves as a physicochemical mimic of imidazo[1,2-a]pyrimidine, which is crucial for enhancing the affinity and selectivity of receptor interactions.

Key Synthesis Insights:

  • Fluorination : The introduction of fluorine at the 8-position enhances lipophilicity and electrostatic properties, which are vital for receptor binding.
  • Bioisosterism : The fluorinated derivative acts as a bioisosteric replacement for nitrogen-containing groups in other heterocyclic compounds, improving pharmacological profiles.

GABA A Receptor Modulation

Research indicates that 8-fluoroimidazo[1,2-a]pyridin-3-amine derivatives exhibit significant activity as GABA A receptor modulators. These compounds can enhance the function of GABA A receptors, similar to classical benzodiazepines but with distinct efficacy profiles.

Table 1: GABA A Receptor Activity of Fluorinated Derivatives

CompoundEC50 (nM)EfficacyNotes
2a105HighComparable to indiplon
2b158ModerateMost pronounced at α3β3γ2L subtypes
Indiplon81HighReference compound

Cholinesterase Inhibition

The cholinesterase inhibitory activity of imidazo[1,2-a]pyridine derivatives has also been evaluated. Compounds derived from this scaffold have shown varying degrees of inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Table 2: AChE Inhibition Potency

CompoundIC50 (µM)TypeNotes
2h79AChEHighest activity observed
2f208AChEReference compound
2g288AChELower potency with R2 substituent

Case Studies

Several studies have explored the biological activities of derivatives of 8-fluoroimidazo[1,2-a]pyridin-3-amine:

  • GABA A Receptor Study : In a study evaluating the allosteric modulation of GABA A receptors, fluorinated derivatives demonstrated enhanced binding affinity and functional activity compared to non-fluorinated counterparts. The results suggest potential applications in treating anxiety disorders.
  • Cholinesterase Inhibition Study : Another study focused on the synthesis of new imidazo[1,2-a]pyridine derivatives showed promising results in inhibiting AChE. The structure-activity relationship (SAR) indicated that specific substituents significantly influenced inhibitory potency.

Q & A

Q. What computational tools predict binding modes of 8-fluoroimidazopyridines with kinases?

  • Answer : Molecular docking (AutoDock Vina) and free-energy perturbation (FEP) calculations model interactions with ATP-binding pockets. For instance, fluorine at C-8 forms a halogen bond with Thr338 in p38 MAPK (ΔG ~ –10.5 kcal/mol), validated by mutagenesis assays .

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